n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine
Description
N-Methyl-N-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl)glycine is a glycine derivative featuring a methyl group on the nitrogen atom and a substituted ethyl chain connecting to a [1,2,4]triazolo[4,3-a]pyridine heterocycle with a ketone moiety at position 3. This compound integrates a polar glycine unit, which enhances water solubility, and a planar triazolo-pyridine core, which may facilitate π-π stacking interactions.
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[methyl-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N4O3/c1-13(8-10(16)17)6-7-15-11(18)14-5-3-2-4-9(14)12-15/h2-5H,6-8H2,1H3,(H,16,17) |
InChI Key |
HGJONEMAIIESTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1C(=O)N2C=CC=CC2=N1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine typically involves the formation of the triazolo[4,3-a]pyridine core followed by the introduction of the glycine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-a]pyridine ring system. This is followed by the alkylation of the nitrogen atom with a methyl group and subsequent attachment of the glycine moiety through an ethyl linker.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of commercially available starting materials and reagents, with careful control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities.
Scientific Research Applications
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine involves its interaction with specific molecular targets and pathways. The triazolo[4,3-a]pyridine core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on molecular architecture, physicochemical properties, and functional groups.
Structural and Functional Analysis
Core Heterocycle Differences: The target compound and ’s methyl ester derivative share the [1,2,4]triazolo[4,3-a]pyridine core. ’s fused pyrido-pyrazolo-triazine system is structurally distinct, offering a larger aromatic surface for hydrophobic interactions .
Substituent Effects: The target’s glycine moiety (polar, zwitterionic) contrasts with ’s methyl ester (less polar, hydrolytically labile) and ’s acetyl group (electron-withdrawing) .
Physicochemical Properties :
- ’s high melting point (240–242°C) reflects its rigid fused-ring system and crystalline packing, whereas the target compound’s glycine unit may reduce melting temperature due to increased polarity .
- The target’s molecular weight (~249 g/mol) is intermediate, suggesting balanced bioavailability compared to ’s lighter compound (236.23 g/mol) .
Spectral Signatures :
- The acetyl C=O stretch in (1760 cm⁻¹) is higher than the target’s ketone (~1700–1750 cm⁻¹), reflecting differences in electron density .
- ’s ethyl and methyl groups would produce distinct NMR signals compared to the target’s ethyl linker and glycine protons .
Research Implications
The structural diversity among these compounds highlights the importance of substituent selection in drug design. For instance:
- The glycine unit in the target compound may improve solubility but reduce blood-brain barrier penetration compared to ’s lipophilic ester.
- ’s triazolo-pyrimidine core could offer superior binding to purine-rich enzyme active sites compared to pyridine-based analogs .
Further studies should explore synthesis scalability, pharmacokinetics, and target-specific activity to validate these hypotheses.
Biological Activity
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14N6O2
- Molecular Weight : 262.28 g/mol
The presence of the triazole ring is significant as it contributes to the compound's biological activity through interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to act as a bioisostere for amide bonds. The triazole moiety exhibits properties that enhance its stability against enzymatic degradation and improve its interaction with target proteins. Specifically, the nitrogen atoms in the triazole can act as hydrogen bond acceptors, while the CH bond can function as a hydrogen bond donor .
Biological Activity Overview
Several studies have investigated the biological activities associated with this compound:
- Antiproliferative Activity : Research indicates that compounds containing the triazole ring exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 9.6 μM in human microvascular endothelial cells (HMEC-1), indicating potent activity compared to a parent compound with an IC50 of 41 μM .
- Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity. The presence of electronegative groups enhances its interaction with microbial targets .
- Neuropharmacological Effects : Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases. This is attributed to the ability of triazole-containing compounds to cross the blood-brain barrier effectively.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that triazole derivatives possess enhanced antiproliferative activity in various cancer cell lines. |
| Study 2 | Identified structure-activity relationships (SAR) indicating that specific substitutions on the triazole ring enhance biological activity. |
| Study 3 | Explored neuropharmacological effects and potential therapeutic applications in neurological disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
